5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine
CAS No.:
Cat. No.: VC16290618
Molecular Formula: C16H16N4OS
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4OS |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 3-benzylsulfanyl-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C16H16N4OS/c1-21-14-9-5-8-13(10-14)15-18-19-16(20(15)17)22-11-12-6-3-2-4-7-12/h2-10H,11,17H2,1H3 |
| Standard InChI Key | VUEIRLGDXCWSRK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine belongs to the 1,2,4-triazole family, a class of nitrogen-rich heterocycles known for their aromaticity and metabolic stability . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄OS |
| Molecular Weight | 312.4 g/mol |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 5 (N, O, S atoms) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 97.4 Ų |
The methoxyphenyl group at position 5 contributes electron-donating effects, while the phenylmethylthio moiety at position 3 introduces steric bulk and lipophilicity, influencing both solubility and target binding .
Structural Elucidation and Tautomerism
X-ray crystallography of analogous triazoles, such as 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, reveals planar triazole rings with dihedral angles of 25–40° between the aromatic substituents and the central ring . Tautomerism, a hallmark of triazoles, is suppressed in this derivative due to the fixed amine group at position 4, stabilizing the 4H-tautomer . Substituent orientation impacts intermolecular interactions; for example, the phenylmethylthio group adopts a conformation that minimizes steric clashes with the methoxyphenyl ring .
Synthesis and Manufacturing
Reaction Pathways and Optimization
The synthesis typically proceeds via a three-step sequence:
-
Formation of the triazole core: Cyclocondensation of thiosemicarbazide derivatives with α-ketoesters under refluxing ethanol.
-
Introduction of the phenylmethylthio group: Nucleophilic substitution using benzyl mercaptan in dimethylformamide (DMF) at 80°C.
-
Methoxyphenyl functionalization: Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid under palladium catalysis .
Critical parameters include:
-
Temperature control: Side reactions like oxidative dimerization occur above 100°C.
-
Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .
-
Catalyst loading: 5 mol% Pd(PPh₃)₄ optimizes coupling efficiency .
Biological Activity and Mechanism
Antimicrobial Profiling
In vitro assays against Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 10231) demonstrate:
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus | 8–16 | Dihydropteroate synthase inhibition |
| C. albicans | 32–64 | Lanosterol 14α-demethylase binding |
The phenylmethylthio group enhances membrane permeability, while the methoxy substituent stabilizes π-π interactions with aromatic residues in enzyme active sites .
Structure-Activity Relationships (SAR)
Comparative studies with fluorinated analogs (e.g., 3-[(3-fluorophenyl)methylthio] derivatives) reveal:
-
Electron-withdrawing groups: Reduce potency against Gram-negative bacteria by 4–8 fold .
-
Thioether vs. sulfone: Oxidation to sulfone abolishes activity, emphasizing the critical role of the sulfur atom .
Applications and Industrial Relevance
Pharmaceutical Development
As a lead compound, this triazole derivative has been derivatized for:
-
Antifungal agents: Analogues with improved logP values (-0.3 to +1.2) show 90% inhibition of Aspergillus fumigatus at 10 μM .
-
Anticancer scaffolds: Copper(II) complexes exhibit IC₅₀ = 12 μM against MCF-7 breast cancer cells via ROS generation .
Agricultural Uses
Field trials demonstrate efficacy against wheat rust (Puccinia triticina) at 50 g/ha, outperforming commercial triazole fungicides by 20%. Resistance development is slower compared to strobilurins due to multi-target inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume